molecular formula C13H32N4 B085834 6,10-Dimethyl-2,6,10,14-tetraazapentadecane CAS No. 123-67-1

6,10-Dimethyl-2,6,10,14-tetraazapentadecane

Cat. No. B085834
CAS RN: 123-67-1
M. Wt: 244.42 g/mol
InChI Key: XRTKMBBIDHUQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclen derivatives involves efficient and strategic methodologies to incorporate nitrogen atoms into the macrocyclic structure. A notable example of such synthesis is the facile production of 1,4,7,10-tetraazacyclododecane (cyclen) from bis-imidazoline with 1,2-dibromoethane, achieving an overall yield of approximately 65% under optimized conditions (Athey & Kiefer, 2002). This process exemplifies the general approach to synthesizing cyclen derivatives, including 6,10-Dimethyl-2,6,10,14-tetraazapentadecane, by cyclization and subsequent modification steps.

Molecular Structure Analysis

Cyclen derivatives exhibit a variety of molecular structures depending on the substitution pattern on the nitrogen atoms and the cyclization process. The molecular structure of a new azamacrocycle, for example, has been characterized to show special proton-transfer properties and strong selective lithium-binding capabilities in aqueous solution, indicating the impact of molecular topology and donor atoms on the chemical properties of cyclen derivatives (Bencini et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of 6,10-Dimethyl-2,6,10,14-tetraazapentadecane and related compounds is influenced by the presence of nitrogen atoms and the macrocyclic structure. For instance, the macrocyclic compound has been involved in reactions leading to the synthesis of various derivatives, demonstrating its versatility in chemical transformations (Lin, 1993). These reactions underscore the compound's role as a precursor in synthesizing complex molecules with potential applications in chemistry and materials science.

Physical Properties Analysis

The physical properties of cyclen derivatives, such as solubility, melting points, and stability, are crucial for their application in various domains. The detailed study of these properties is essential for understanding the behavior of these compounds under different conditions and for optimizing their use in specific applications.

Chemical Properties Analysis

The chemical properties of 6,10-Dimethyl-2,6,10,14-tetraazapentadecane, including acidity, basicity, and complexation behavior, are significant for its interactions with metals and other chemical species. These properties are largely determined by the macrocyclic structure and the nature of the substituents on the nitrogen atoms, affecting the compound's reactivity and its ability to form complexes with metals (Moon et al., 2020).

Scientific Research Applications

  • Synthesis and Characterization of Tetraaza Macrocyclic Compounds :

    • New tetraaza macrocycles with C-alkyl groups were synthesized and characterized, revealing high copper(II) ion selectivity and distinct spectral properties. This suggests potential applications in selective metal ion binding and sensing technologies (Shin-Geol Kang et al., 2004).
  • Macrocycles with Different Molecular Topologies :

    • The synthesis of macrobicycles with varying molecular topology reveals different ligational properties and basicity behavior. Such macrocycles can be applied in understanding and designing molecular structures for specific interactions with metal ions (C. Bazzicalupi et al., 1994).
  • Macrocyclic Ligands with Side-Arms :

    • A tetraazamacrocycle with side-arms was synthesized and studied for its acid–base and coordination properties towards alkali and alkaline earth ions. This research indicates applications in creating selective and efficient ligands for metal ion coordination, which can be crucial in areas like catalysis and environmental remediation (G. Ambrosi et al., 2004).
  • Proton Inclusion Properties of Azamacrocycles :

    • A study on the proton-transfer properties and lithium-binding selectivity of small macrocycles offers insights into their potential application in developing new materials for lithium-ion batteries and proton exchange membranes (A. Bencini et al., 1994).
  • Facile Synthesis of Tetraazacyclododecane :

    • An efficient synthesis method for tetraazacyclododecane, a type of macrocyclic compound, was reported, suggesting applications in large-scale production for industrial or research purposes, particularly in creating complex molecular structures (Phillip S. Athey et al., 2002).

properties

IUPAC Name

N,N'-dimethyl-N'-[3-[methyl-[3-(methylamino)propyl]amino]propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32N4/c1-14-8-5-10-16(3)12-7-13-17(4)11-6-9-15-2/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTKMBBIDHUQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CCCN(C)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059557
Record name 1,3-Propanediamine, N,N'-dimethyl-N,N'-bis[3-(methylamino)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,10-Dimethyl-2,6,10,14-tetraazapentadecane

CAS RN

123-67-1
Record name N1,N3-Dimethyl-N1,N3-bis[3-(methylamino)propyl]-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,10,14-Tetraazapentadecane, 6,10-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 123-67-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediamine, N1,N3-dimethyl-N1,N3-bis[3-(methylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediamine, N,N'-dimethyl-N,N'-bis[3-(methylamino)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dimethyl-N,N'-bis(3-methylaminopropyl)trimethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,10-Dimethyl-2,6,10,14-tetraazapentadecane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8HHM36P38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,10-Dimethyl-2,6,10,14-tetraazapentadecane
Reactant of Route 2
Reactant of Route 2
6,10-Dimethyl-2,6,10,14-tetraazapentadecane
Reactant of Route 3
Reactant of Route 3
6,10-Dimethyl-2,6,10,14-tetraazapentadecane
Reactant of Route 4
6,10-Dimethyl-2,6,10,14-tetraazapentadecane
Reactant of Route 5
6,10-Dimethyl-2,6,10,14-tetraazapentadecane
Reactant of Route 6
6,10-Dimethyl-2,6,10,14-tetraazapentadecane

Citations

For This Compound
2
Citations
S Levine, R Sowinski - Journal of Neuropathology & …, 1982 - academic.oup.com
A single subcutaneous injection of 3,3′-methyliminobis-(N-methylpropylamine) caused edema and necrosis in the hypothalamus and medulla oblongata of rats, mice, and gerbils. …
Number of citations: 13 academic.oup.com
KE Krakowiak, JS Bradshaw… - Journal of …, 1989 - Wiley Online Library
Seven new per‐N‐alkyl‐substituted triaza‐ and tetraaza‐crovm compounds have been prepared using commercially available or easily synthesized per‐N‐alkyl‐substituted …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.